Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
상품 이름:5-(4-pyridyl)-1H-pyrazol-3-amine
CAS 번호:91912-53-7
MF:C8H8N4
메가와트:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385

5-(4-pyridyl)-1H-pyrazol-3-amine 화학적 및 물리적 성질

이름 및 식별자

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • 인치: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • InChIKey: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 미소: N1C=CC(C2NN=C(N)C=2)=CC=1

계산된 속성

  • 정밀분자량: 160.074896g/mol
  • 표면전하: 0
  • XLogP3: 0.5
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 160.074896g/mol
  • 단일 동위원소 질량: 160.074896g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 67.6Ų
  • 중원자 수량: 12
  • 복잡도: 144
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 밀도: 1.3±0.1 g/cm3
  • 융해점: 194-196 °C
  • 비등점: 465.369 ℃ at 760 mmHg
  • 플래시 포인트: 266.3±13.1 °C
  • PSA: 67.59000
  • LogP: 1.63510
  • 증기압: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine 보안 정보

5-(4-pyridyl)-1H-pyrazol-3-amine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Enamine
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$166.0 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Chemenu
CM129984-1g
5-(pyridin-4-yl)-1H-pyrazol-3-amine
91912-53-7 95%+
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TRC
P995173-50mg
5-​Pyridin-​4-​yl-​2H-​pyrazol-​3-​ylamine
91912-53-7
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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$410 2024-07-28

5-(4-pyridyl)-1H-pyrazol-3-amine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
참조
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

합성회로 2

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1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
참조
Preparation of substituted pyridine derivatives as SARM1 inhibitors
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
참조
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
참조
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
참조
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
참조
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

합성회로 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
참조
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

합성회로 8

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
참조
Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
참조
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
참조
Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
참조
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

합성회로 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
참조
Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, 90 °C
참조
Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions
, World Intellectual Property Organization, , ,

합성회로 15

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
참조
Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201
Hayakawa, Nobuhiko; Noguchi, Masatsugu; Takeshita, Sen; Eviryanti, Agung; Seki, Yukie; et al, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

합성회로 16

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
참조
Inflammatory-disease therapeutic or preventive agent-screening method
, World Intellectual Property Organization, , ,

합성회로 17

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ;  3 h, reflux
참조
Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

합성회로 18

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
참조
Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors
, World Intellectual Property Organization, , ,

합성회로 19

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
참조
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
, China, , ,

합성회로 20

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor
, United States, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
순결:99%/99%
재다:1g/5g
가격 ($):225.0/814.0